Cas no 582-43-4 (Phenol,2-[2-(methylamino)propyl]-)
![Phenol,2-[2-(methylamino)propyl]- structure](https://it.kuujia.com/scimg/cas/582-43-4x500.png)
582-43-4 structure
Nome del prodotto:Phenol,2-[2-(methylamino)propyl]-
Phenol,2-[2-(methylamino)propyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,2-[2-(methylamino)propyl]-
- 2-[2-(methylamino)propyl]phenol
- O-desmethylmethoxyphenamine
- O-Demethylmethoxyphenamine
- O-DESMETHYLMETHOXYPHENAMINE, (+/-)-
- 2-[2-(Methylamino)propyl]phenol #
- 1-(o-Hydroxyphenyl)-2-(methylamino)propane
- 3-13-00-01704 (Beilstein Handbook Reference)
- NSC49143
- 1-hydroxy-2-methylaminopropylbenzene
- NCI60_041723
- NCIOpen2_004161
- BRN 3239444
- Phenol, (2-(2-methylamino)propyl)-
- 582-43-4
- EN300-2939417
- SAHBITMBCTXQOR-UHFFFAOYSA-N
- NS00115900
- AKOS006278451
- SCHEMBL15570944
- PHENOL, o-(2-(METHYLAMINO)PROPYL)-
- Phenol, 2-(2-(methylamino)propyl)-, (1R)-
- o-(2-(Methylamino)propyl)phenol
- NSC 49143
- UNII-81J0X6498G
- Q27269249
- CHEMBL2007775
- NSC-49143
- 81J0X6498G
- DTXSID701303747
-
- Inchi: InChI=1S/C10H15NO/c1-8(11-2)7-9-5-3-4-6-10(9)12/h3-6,8,11-12H,7H2,1-2H3
- Chiave InChI: SAHBITMBCTXQOR-UHFFFAOYSA-N
- Sorrisi: CC(CC1=CC=CC=C1O)NC
Proprietà calcolate
- Massa esatta: 165.11500
- Massa monoisotopica: 165.115364102g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 127
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 32.3Ų
- XLogP3: 1.9
Proprietà sperimentali
- PSA: 32.26000
- LogP: 1.93350
Phenol,2-[2-(methylamino)propyl]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2939417-5.0g |
2-[2-(methylamino)propyl]phenol |
582-43-4 | 95.0% | 5.0g |
$3935.0 | 2025-03-19 | |
Enamine | EN300-2939417-10.0g |
2-[2-(methylamino)propyl]phenol |
582-43-4 | 95.0% | 10.0g |
$5837.0 | 2025-03-19 | |
Enamine | EN300-2939417-0.1g |
2-[2-(methylamino)propyl]phenol |
582-43-4 | 95.0% | 0.1g |
$470.0 | 2025-03-19 | |
Enamine | EN300-2939417-2.5g |
2-[2-(methylamino)propyl]phenol |
582-43-4 | 95.0% | 2.5g |
$2660.0 | 2025-03-19 | |
Enamine | EN300-2939417-0.05g |
2-[2-(methylamino)propyl]phenol |
582-43-4 | 95.0% | 0.05g |
$315.0 | 2025-03-19 | |
Aaron | AR00F08P-100mg |
O-desmethylmethoxyphenamine |
582-43-4 | 95% | 100mg |
$672.00 | 2025-02-14 | |
Aaron | AR00F08P-500mg |
O-desmethylmethoxyphenamine |
582-43-4 | 95% | 500mg |
$1480.00 | 2025-02-14 | |
Aaron | AR00F08P-250mg |
O-desmethylmethoxyphenamine |
582-43-4 | 95% | 250mg |
$949.00 | 2025-02-14 | |
Enamine | EN300-2939417-0.25g |
2-[2-(methylamino)propyl]phenol |
582-43-4 | 95.0% | 0.25g |
$672.0 | 2025-03-19 | |
Enamine | EN300-2939417-1.0g |
2-[2-(methylamino)propyl]phenol |
582-43-4 | 95.0% | 1.0g |
$1357.0 | 2025-03-19 |
Phenol,2-[2-(methylamino)propyl]- Letteratura correlata
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
582-43-4 (Phenol,2-[2-(methylamino)propyl]-) Prodotti correlati
- 2411216-95-8(2-[4-Bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane)
- 2757778-77-9(8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzoe1,3thiazin-4-one)
- 32159-21-0(Cbz-L-pyroglutamic acid)
- 1283109-70-5(1-(3-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethanamine)
- 2171681-36-8(3-(2,2-difluoroethyl)(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 26049-12-7(3-Amino-3-(3-hydroxyphenyl)propanoic acid)
- 117874-96-1(3-Methyl-2-(phenylamino)butanenitrile)
- 571158-77-5(3-amino-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one)
- 2680863-89-0(3-{benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid)
- 42245-37-4(3-Methylpentan-1-amine)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
